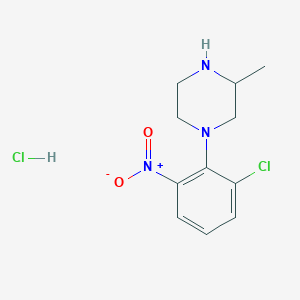![molecular formula C23H19N3O2S B4930002 N-(4-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B4930002.png)
N-(4-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(cinnamoylamino)carbonothioyl]amino}phenyl)benzamide, commonly known as CTAP, is a synthetic compound that has gained significant attention in the field of scientific research. CTAP is a potent and selective antagonist of the mu-opioid receptor, which plays a critical role in pain management, addiction, and mood regulation.
Wirkmechanismus
CTAP acts as a competitive antagonist of the mu-opioid receptor, which means that it binds to the receptor and prevents the activation of downstream signaling pathways. The mu-opioid receptor is a G protein-coupled receptor that is primarily located in the central nervous system and plays a critical role in pain management, addiction, and mood regulation. The activation of the mu-opioid receptor by endogenous opioids or exogenous opioids such as morphine leads to the inhibition of neurotransmitter release, resulting in pain relief, euphoria, and other effects. CTAP blocks the activation of the mu-opioid receptor, which leads to the reversal of opioid-induced effects.
Biochemical and Physiological Effects:
CTAP has been shown to produce several biochemical and physiological effects, primarily through its interaction with the mu-opioid receptor. CTAP has been shown to reverse the analgesic effects of opioids such as morphine and fentanyl, indicating its potential as an opioid antagonist. CTAP has also been shown to reduce the rewarding effects of opioids and prevent the development of opioid tolerance and dependence. Additionally, CTAP has been shown to produce antidepressant-like effects in animal models, suggesting its potential as a novel antidepressant.
Vorteile Und Einschränkungen Für Laborexperimente
CTAP has several advantages for lab experiments, primarily due to its potency and selectivity as a mu-opioid receptor antagonist. CTAP is a well-established tool for investigating the mu-opioid receptor and its pharmacology, and its use in lab experiments can provide valuable insights into the mechanisms of opioid action and addiction. However, CTAP also has some limitations, primarily related to its specificity for the mu-opioid receptor. CTAP may interact with other receptors or signaling pathways, leading to off-target effects that could complicate data interpretation.
Zukünftige Richtungen
CTAP has several potential future directions for scientific research. One area of interest is the development of CTAP analogs with improved potency, selectivity, and pharmacokinetic properties. Another area of interest is the use of CTAP in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, CTAP could be used to investigate the role of the mu-opioid receptor in other physiological and pathological conditions, such as inflammation, cancer, and neurological disorders. Overall, CTAP represents a valuable tool for investigating the mu-opioid receptor and its pharmacology, and its potential applications in scientific research are vast and varied.
Synthesemethoden
CTAP can be synthesized through a multi-step process that involves the reaction of cinnamoyl chloride with 4-aminophenylcarbonothioic acid to form the intermediate compound, which is then reacted with benzoyl chloride to produce CTAP. The synthesis method of CTAP is well-established, and the compound can be obtained in high yield and purity.
Wissenschaftliche Forschungsanwendungen
CTAP has been extensively used in scientific research to study the mu-opioid receptor and its role in pain management, addiction, and mood regulation. CTAP is a potent and selective antagonist of the mu-opioid receptor, which makes it an essential tool for investigating the receptor's function and pharmacology. CTAP has been used in various preclinical and clinical studies to evaluate the efficacy of opioid analgesics, study the mechanisms of opioid tolerance and dependence, and develop new treatments for opioid addiction.
Eigenschaften
IUPAC Name |
N-[4-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c27-21(16-11-17-7-3-1-4-8-17)26-23(29)25-20-14-12-19(13-15-20)24-22(28)18-9-5-2-6-10-18/h1-16H,(H,24,28)(H2,25,26,27,29)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRQLOUSSXEBTF-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)ethanediamide](/img/structure/B4929926.png)

![7-benzoyl-11-(4-hydroxy-3-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4929935.png)
![methyl 3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B4929939.png)
![3,3'-methylenebis{6-[(2-thienylacetyl)amino]benzoic acid}](/img/structure/B4929946.png)

![N-(3-methoxyphenyl)-3-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4929962.png)
![5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929976.png)
![N-cyclopentyl-6-[4-(4-morpholinyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4929984.png)
![3-(4-chlorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4929987.png)

![N-cyclohexyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B4930009.png)
![5-{2,5-dimethyl-3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}isophthalic acid](/img/structure/B4930010.png)
![3-isopropoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4930014.png)